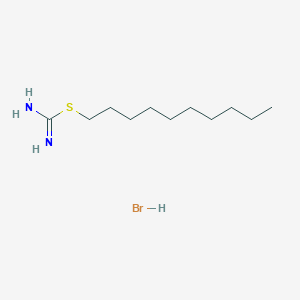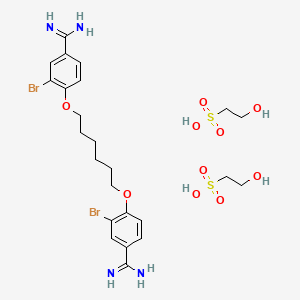
5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide is a chemical compound with the molecular formula C4H7NO4S2 and a molecular weight of 197.236 g/mol . It is also known by its systematic name, 1,3,2-Dioxathian-5-amine,5-methyl-N-sulfinyl-, 2-oxide . This compound is part of the organosulfur family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide typically involves the reaction of 1,3-propanediol with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into sulfinyl or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonyl, sulfinyl, and sulfide derivatives, which have various applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Methyl-n-sulfinyl-1,3,2-dioxathian-5-amine 2-oxide include:
Sulfonimidates: These compounds have a similar sulfur-containing structure and are used in similar applications.
Sulfoximines: These are also organosulfur compounds with potential biological activities and industrial applications.
Sulfonamides: Known for their use in medicinal chemistry, particularly as antibiotics.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dioxathian ring and a sulfinyl group. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
| 1508-66-3 | |
Molekularformel |
C4H7NO4S2 |
Molekulargewicht |
197.2 g/mol |
IUPAC-Name |
5-methyl-5-(sulfinylamino)-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C4H7NO4S2/c1-4(5-10-6)2-8-11(7)9-3-4/h2-3H2,1H3 |
InChI-Schlüssel |
QVBLVVUFBYPKOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COS(=O)OC1)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
